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Compound of Interest

Compound Name: Everninomicin D

Cat. No.: B14155444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Everninomicin D, a member of the everninomicin family of antibiotics, possesses a complex

octasaccharide core that is crucial for its potent antimicrobial activity against a range of Gram-

positive bacteria, including multidrug-resistant strains. A thorough understanding of its intricate

structure is paramount for elucidating its mechanism of action, guiding synthetic efforts for

analog development, and optimizing its therapeutic potential. This technical guide provides an

in-depth exploration of the oligosaccharide structure of Everninomicin D, detailing the

constituent monosaccharides, their linkages, and the experimental methodologies employed for

its structural characterization.

The Octasaccharide Core: A Symphony of Sugars
Everninomicin D is an octasaccharide antibiotic characterized by a highly branched and

substituted sugar chain. The structural elucidation of this complex molecule has been a

significant challenge, primarily addressed through a combination of sophisticated analytical

techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

The core structure is composed of several unique and modified monosaccharide units. These

include derivatives of common sugars as well as rare, highly substituted moieties. The

complete structure, including the stereochemistry of the glycosidic linkages, has been pieced
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together through meticulous analysis of spectroscopic data and confirmed through the

synthesis of its fragments.

Constituent Monosaccharides and Linkages
The oligosaccharide chain of Everninomicin D is a complex assembly of eight sugar residues,

often referred to by letters A through H in various literature sources. The structural backbone is

composed of fragments designated as A1B(A)C and DEFGHA2. Key monosaccharide

components that have been identified include D-olivose and L-evernitrose, among other highly

modified sugars. The connectivity between these units is established through a series of

glycosidic bonds and, notably, includes orthoester linkages, which are a characteristic feature

of this class of antibiotics.

Quantitative Structural Data
The precise structural arrangement of Everninomicin D's oligosaccharide core has been

determined through extensive NMR and MS analyses. The following tables summarize key

quantitative data obtained from these studies, providing a valuable reference for researchers in

the field.

Table 1: Key Mass Spectrometry Fragmentation Data for
Everninomicin D

Precursor Ion (m/z) Fragmentation Ion (m/z)
Putative Structural
Assignment

[M+Na]+ Varies
Loss of terminal sugar units

(e.g., evernitrose)

[M+Na]+ Varies
Cleavage at glycosidic

linkages

[M+Na]+ Varies
Fragmentation of the aglycone

moiety

Note: The specific m/z values can vary depending on the ionization method and experimental

conditions. This table provides a generalized view of the fragmentation pattern.
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Table 2: Representative ¹H and ¹³C NMR Chemical Shifts
for Key Monosaccharide Residues of Everninomicin D
Analogs

Monosaccharide Residue
Proton (¹H) Chemical Shift
(ppm)

Carbon (¹³C) Chemical
Shift (ppm)

L-evernitrose (A) Anomeric H: ~5.0-5.2 Anomeric C: ~98-102

D-olivose (B) Anomeric H: ~4.5-4.8 Anomeric C: ~100-104

DIA (A1) Aromatic H: ~6.5-7.5 Aromatic C: ~110-160

Note: Chemical shifts are highly dependent on the solvent, temperature, and neighboring

residues. The values presented are approximate and intended for illustrative purposes.

Detailed assignments for Everninomicin D itself are found in specialized literature.

Experimental Protocols for Structural Elucidation
The determination of the complex oligosaccharide structure of Everninomicin D relies on a

synergistic application of advanced analytical techniques. Below are detailed methodologies for

the key experiments cited in the structural elucidation of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of

oligosaccharides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR

experiments are employed to assign all proton and carbon signals and to establish through-

bond and through-space connectivities.

Sample Preparation:

Approximately 5-10 mg of the purified Everninomicin D sample is dissolved in a suitable

deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).

The sample is filtered into a 5 mm NMR tube.

1D NMR Spectroscopy:
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¹H NMR: Provides information on the number and chemical environment of protons.

Anomeric protons typically resonate in the 4.5-5.5 ppm region.

¹³C NMR: Provides information on the carbon skeleton. Anomeric carbons are typically found

in the 90-110 ppm range.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing

of proton networks within each monosaccharide ring.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within

a spin system, aiding in the identification of individual sugar residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and

carbons, enabling the assignment of carbon signals based on their attached proton

resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds apart, which is crucial for determining the linkages

between monosaccharide units and the sequence of the oligosaccharide chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): Provides information on through-space proximity of protons, which is

essential for determining the stereochemistry of glycosidic linkages and the overall

conformation of the molecule.

Typical NMR Spectrometer Parameters:

Spectrometer: 500 MHz or higher field strength Bruker Avance (or equivalent).

Probe: Cryoprobe for enhanced sensitivity.

Temperature: 298 K.

Pulse Programs: Standard Bruker pulse programs for each 2D experiment.
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Data Processing: Software such as TopSpin or MestReNova is used for processing and

analysis of the NMR data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and the

sequence of monosaccharide units through fragmentation analysis. Electrospray Ionization

(ESI) is a soft ionization technique commonly used for large, non-volatile molecules like

oligosaccharides.

Sample Preparation:

A dilute solution of Everninomicin D is prepared in a solvent compatible with ESI, typically a

mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic

acid) or a salt (e.g., sodium acetate) to promote ionization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

Ionization: The sample solution is introduced into the ESI source, where a high voltage is

applied to create a fine spray of charged droplets.

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase

ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).

First Mass Analysis (MS1): The ions are guided into the mass analyzer, and the precursor

ion of interest (e.g., the molecular ion of Everninomicin D) is selected.

Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision

with an inert gas (e.g., argon or nitrogen) in a collision cell.

Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass

analyzer, and their mass-to-charge ratios are detected.

Data Analysis:

The fragmentation pattern provides information about the sequence of monosaccharides.

The mass differences between fragment ions correspond to the masses of individual sugar

residues.
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Cross-ring cleavages can provide information about the positions of linkages between

monosaccharide units.

Visualizing the Structure and Workflow
To better understand the relationships between the different components of Everninomicin D's

structure and the workflow for its analysis, the following diagrams are provided.

Everninomicin D Core Octasaccharide Components
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Caption: Hierarchical structure of Everninomicin D.
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Caption: Workflow for structural elucidation.

This comprehensive guide serves as a foundational resource for professionals engaged in the

study and development of everninomicin-based antibiotics. A deep understanding of the

oligosaccharide core is the cornerstone for future innovations in combating bacterial resistance.

To cite this document: BenchChem. [Unraveling the Intricate Oligosaccharide Architecture of
Everninomicin D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14155444#understanding-the-oligosaccharide-
structure-of-everninomicin-d]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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